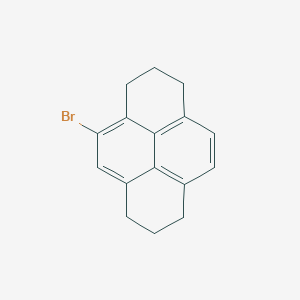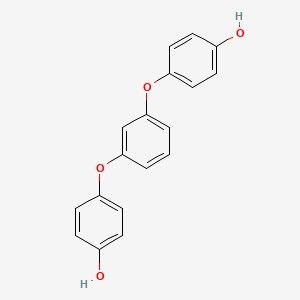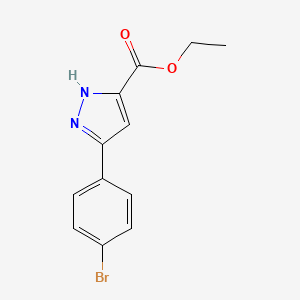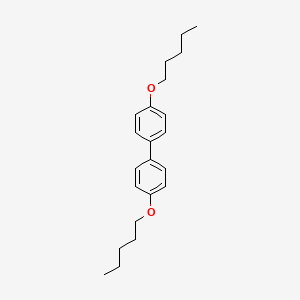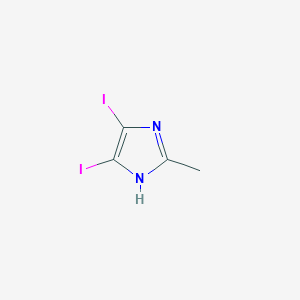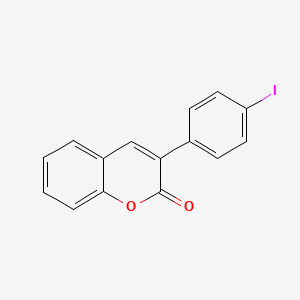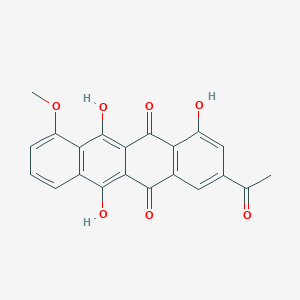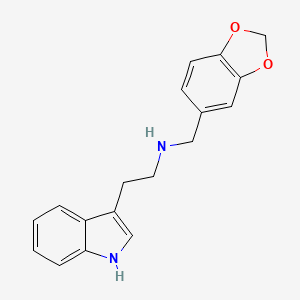
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine, also known as 5-MeO-DIPT, is a synthetic psychoactive compound that acts as a serotonin receptor agonist. It was first synthesized in 1996 by Alexander Shulgin, and has since become popular among recreational drug users due to its hallucinogenic effects. 5-MeO-DIPT has been used in scientific research to study the effects of serotonin receptor agonists on the brain and body.
Applications De Recherche Scientifique
Efflux Pump Inhibition
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine derivatives have been studied for their potential in inhibiting the NorA efflux pump of Staphylococcus aureus. A study synthesized various 1‐(1H‐indol‐3‐yl)ethanamine derivatives, finding that certain compounds could restore the antibacterial activity of ciprofloxacin against fluoroquinolone-resistant strains by inhibiting the NorA efflux pump. This finding is significant for developing new strategies to combat antibiotic-resistant bacterial infections (Héquet et al., 2014).
Anticonvulsant Potential
Research involving the synthesis of novel 1,3,4-thiadiazoles substituted with the this compound moiety has demonstrated promising results in anticonvulsant activity. This study explored the anticonvulsant potential of these compounds using maximal electroshock seizure and subcutaneous pentylenetetrazole models, contributing valuable insights to the development of new anticonvulsant drugs (Rajak et al., 2010).
Antimicrobial Activity
A series of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives have been synthesized and evaluated for their antimicrobial activity. This research is crucial for developing new antibacterial and antifungal agents, especially in the context of increasing antibiotic resistance. These compounds were tested against various Gram-positive and Gram-negative bacteria and several fungal species, showcasing their potential as antimicrobial agents (Kumbhare et al., 2013).
Antiarrhythmic Properties
Compounds derived from this compound have been examined for their potential in treating arrhythmias. A study on 1,3-benzodioxole derivatives found them effective against various types of experimentally induced arrhythmias. The research highlights the potential of these derivatives in developing new antiarrhythmic drugs (Fregnan et al., 1977).
Antibacterial and Antifungal Activities of Novel Imines
The antimicrobial properties of novel Schiff bases derived from this compound have been explored. These compounds have shown significant antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Rajeswari & Santhi, 2019).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-4-16-15(3-1)14(11-20-16)7-8-19-10-13-5-6-17-18(9-13)22-12-21-17/h1-6,9,11,19-20H,7-8,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMXLTVFXLYHPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCC3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349586 |
Source


|
| Record name | SBB009644 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51918-89-9 |
Source


|
| Record name | SBB009644 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
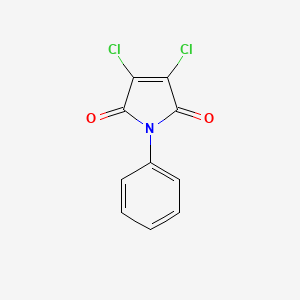



![Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B1330915.png)
